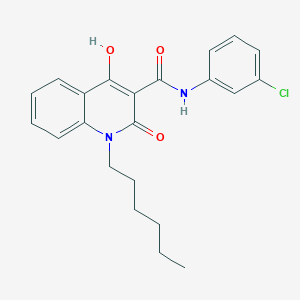
N-(3-chlorophenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a 3-chlorophenyl group, a hexyl chain, a hydroxy group, and a carboxamide group attached to a quinoline core. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinoline core.
Attachment of the Hexyl Chain: The hexyl chain can be attached through alkylation reactions, where an alkyl halide reacts with the quinoline core in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the quinoline derivative with an appropriate amine or amide reagent.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-chlorophenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines (R-NH2) and thiols (R-SH).
Major Products Formed
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of quinoline alcohols.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, bacterial infections, and viral infections.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in cellular processes.
Interaction with Receptors: Binding to and modulating the activity of specific receptors on the cell surface or within the cell.
Disruption of Cellular Pathways: Interfering with key cellular pathways, such as signal transduction, DNA replication, and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-chlorophenethyl)-4-nitrobenzamide: A compound with a similar 3-chlorophenyl group but different functional groups and biological activities.
2-chloro-N-(2-chlorophenyl)nicotinamide: A nicotinamide derivative with similar structural features but different biological properties.
4-amino-N-(3-chlorophenyl)benzenesulfonamide: A sulfonamide derivative with a similar 3-chlorophenyl group but different applications.
Uniqueness
N-(3-chlorophenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its quinoline core and the presence of the 3-chlorophenyl group contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C22H23ClN2O3 |
|---|---|
Molekulargewicht |
398.9 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-1-hexyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C22H23ClN2O3/c1-2-3-4-7-13-25-18-12-6-5-11-17(18)20(26)19(22(25)28)21(27)24-16-10-8-9-15(23)14-16/h5-6,8-12,14,26H,2-4,7,13H2,1H3,(H,24,27) |
InChI-Schlüssel |
ZAFWMQIAHFSLGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-bromo-2-cyanophenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11998459.png)
![4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998465.png)




![Acetamide, n-[1-(4-nitrobenzoyl)ethenyl]-](/img/structure/B11998483.png)

![Ethyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11998516.png)
![(5Z)-5-[(5-Nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11998518.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(4-ethylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998519.png)
![5-(4-chlorophenyl)-4-{[(E)-2-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998523.png)
